[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol
Description
[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol is a furanose-derived compound featuring a substituted oxolane (tetrahydrofuran) ring. Its structure includes:
- Methoxy group at position 3.
- Benzyloxy (phenylmethoxy) groups at positions 3 and 3.
- Hydroxymethyl group at position 2.
This compound is significant in synthetic organic chemistry, particularly in carbohydrate and nucleoside synthesis, where benzyl ethers serve as protecting groups for hydroxyl functionalities. The hydroxymethyl group at C2 provides a site for further functionalization, making it a versatile intermediate .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol |
InChI |
InChI=1S/C20H24O5/c1-22-20-19(24-14-16-10-6-3-7-11-16)18(17(12-21)25-20)23-13-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3 |
InChI Key |
HZLDOBUUHQQBIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R)-3,4-bis(benzyloxy)-5-methoxytetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as benzyl and methoxy groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R)-3,4-bis(benzyloxy)-5-methoxytetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ((2R,3S,4R)-3,4-bis(benzyloxy)-5-methoxytetrahydrofuran-2-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions, making it useful in multi-step synthesis pathways.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
Mechanism of Action
The mechanism of action for ((2R,3S,4R)-3,4-bis(benzyloxy)-5-methoxytetrahydrofuran-2-yl)methanol depends on its specific application. In synthetic chemistry, its reactivity is governed by the electronic and steric effects of its substituents. In biological systems, the compound’s interactions with molecular targets would depend on its ability to bind to specific enzymes or receptors, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol with three structurally related compounds:
Key Observations:
Protecting Groups: The benzyl ethers in the target compound and 2,3,5-Tri-O-benzyl-β-D-arabinofuranose offer stability under acidic/basic conditions but are cleavable via hydrogenolysis. In contrast, phenylcarbonyl esters () are labile under basic conditions, limiting their utility in alkaline environments . The methoxy group at C5 in the target compound enhances steric protection compared to hydroxyl groups in arabinofuranose derivatives .
Reactivity :
- The hydroxymethyl group at C2 in the target compound enables oxidation to aldehydes or further etherification, whereas methyl ester or dioxane groups () restrict such transformations .
Solubility: Benzyl-protected compounds (Target, ) exhibit methanol solubility due to moderate polarity, while phenylcarbonyl esters () are more lipophilic and require non-polar solvents like dichloromethane .
Biological Activity
[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22O5
- Molecular Weight : 314.37 g/mol
- IUPAC Name : [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol
Biological Activity Overview
Research on [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol reveals several areas of biological activity, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial effects against various pathogens. The mechanism involves disrupting microbial cell membranes, which leads to cell lysis.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Anticancer Activity
The anticancer potential of [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol has been evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation.
Mechanism of Action :
- Inhibition of Cell Cycle Progression : The compound arrests the cell cycle at the G1 phase.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
Case Study: Breast Cancer Cell Line (MCF-7)
In vitro studies showed that treatment with [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol at concentrations of 50 µM resulted in:
- Cell Viability Reduction : Decreased to 40% after 48 hours.
- Apoptotic Cell Percentage : Increased to 60% as measured by flow cytometry.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Findings
In a murine model of inflammation:
- TNF-alpha Levels : Reduced by 45% upon treatment with [5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol.
- IL-6 Levels : Decreased by 30%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
